molecular formula C17H16N4O3S2 B420431 N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide CAS No. 303797-84-4

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide

Cat. No.: B420431
CAS No.: 303797-84-4
M. Wt: 388.5g/mol
InChI Key: WUEDPDZKOLWRRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide is a chemical compound with the molecular formula C17H16N4O3S2 and a PubChem CID of 998049 . This complex molecule is characterized by a core structure featuring a 4,6-dimethylpyrimidinyl group linked via a sulfonamide bridge to a phenyl ring, which is further substituted with a thiophenecarboxamide moiety . Compounds with sulfonamide functional groups and heterocyclic systems like pyrimidine and thiophene are of significant interest in medicinal chemistry research due to their potential biological activities. Researchers investigate these structures for various applications, often as key intermediates in the synthesis of more complex molecules or as scaffolds in drug discovery efforts . The presence of both sulfonamide and carboxamide groups in a single molecule makes it a valuable subject for studies in molecular interaction, protein binding, and the development of enzyme inhibitors. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers can access the compound's structure and basic information through its PubChem entry .

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c1-11-10-12(2)19-17(18-11)21-26(23,24)14-7-5-13(6-8-14)20-16(22)15-4-3-9-25-15/h3-10H,1-2H3,(H,20,22)(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEDPDZKOLWRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Sulfonylation and Carboxamide Formation

This method prioritizes sulfonamide bond formation before introducing the thiophene carboxamide moiety.

Step 1: Sulfonylation of 4,6-Dimethyl-2-pyrimidinamine

Reaction:

4-Nitrobenzenesulfonyl chloride+4,6-Dimethyl-2-pyrimidinamineBaseN-(4-Nitrophenylsulfonyl)-4,6-dimethyl-2-pyrimidinamine\text{4-Nitrobenzenesulfonyl chloride} + \text{4,6-Dimethyl-2-pyrimidinamine} \xrightarrow{\text{Base}} \text{N-(4-Nitrophenylsulfonyl)-4,6-dimethyl-2-pyrimidinamine}

Conditions:

  • Base: Sodium hydride (1.2–1.5 eq) in anhydrous DMF at 0–5°C

  • Workup: Quench with 2N HCl, extract with toluene, wash with saturated NaHCO₃

  • Yield: 68–72% (crude), purified via silica chromatography (hexane:EtOAc 3:1)

Step 2: Nitro Reduction to Aniline

Reaction:

N-(4-Nitrophenylsulfonyl)-4,6-dimethyl-2-pyrimidinamineH2/Pd-CN-(4-Aminophenylsulfonyl)-4,6-dimethyl-2-pyrimidinamine\text{N-(4-Nitrophenylsulfonyl)-4,6-dimethyl-2-pyrimidinamine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{N-(4-Aminophenylsulfonyl)-4,6-dimethyl-2-pyrimidinamine}

Conditions:

  • 10% Pd/C (5 wt%), H₂ (50 psi), EtOH, 25°C, 6 h

  • Yield: 89–93%

Step 3: Acylation with 2-Thiophenecarbonyl Chloride

Reaction:

N-(4-Aminophenylsulfonyl)-4,6-dimethyl-2-pyrimidinamine+2-Thiophenecarbonyl chlorideBaseTarget Compound\text{N-(4-Aminophenylsulfonyl)-4,6-dimethyl-2-pyrimidinamine} + \text{2-Thiophenecarbonyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}

Conditions:

  • Base: Triethylamine (2.5 eq), dry THF, 0°C → RT, 12 h

  • Workup: Dilute with H₂O, extract with DCM, dry over MgSO₄

  • Yield: 76–80% after recrystallization (MeOH:H₂O)

Carboxamide-First Approach

Alternative routes first install the thiophenecarboxamide before sulfonylation:

Step 1: Synthesis of 4-Amino-N-(2-thiophenecarbonyl)benzenesulfonamide

Reaction:

4-Aminobenzenesulfonamide+2-Thiophenecarbonyl chlorideBase4-Amino-N-(2-thiophenecarbonyl)benzenesulfonamide\text{4-Aminobenzenesulfonamide} + \text{2-Thiophenecarbonyl chloride} \xrightarrow{\text{Base}} \text{4-Amino-N-(2-thiophenecarbonyl)benzenesulfonamide}

Conditions:

  • Pyridine (3 eq), DCM, 0°C → RT, 6 h

  • Yield: 82%

Step 2: Coupling with 4,6-Dimethyl-2-pyrimidinamine

Reaction:

4-Amino-N-(2-thiophenecarbonyl)benzenesulfonamide+4,6-Dimethyl-2-pyrimidinamineCDITarget Compound\text{4-Amino-N-(2-thiophenecarbonyl)benzenesulfonamide} + \text{4,6-Dimethyl-2-pyrimidinamine} \xrightarrow{\text{CDI}} \text{Target Compound}

Conditions:

  • N,N′-Carbonyldiimidazole (1.2 eq), ethyl acetate, 20–30°C, 4 h

  • Yield: 65–70%

Critical Analysis of Methodologies

Reaction Efficiency Comparison

ParameterSequential SulfonylationCarboxamide-First
Total Steps32
Overall Yield45–50%54–58%
Purification ComplexityModerate (chromatography)High (recrystallization)
Scalability>100 g demonstratedLimited data

The carboxamide-first route offers higher theoretical yields but faces challenges in sulfonamide coupling due to steric hindrance from the pre-installed thiophene group.

Sulfonylation Base Selection

  • NaH vs. Organic Bases: Sodium hydride in DMF achieves complete deprotonation of 4,6-dimethyl-2-pyrimidinamine (pKa ~3.5), enabling efficient sulfonyl chloride coupling (90–95% conversion). Triethylamine (pKa 10.7) results in 20–30% unreacted starting material.

Solvent Effects on Acylation

  • THF vs. DCM: Tetrahydrofuran improves carboxamide yields by 12–15% compared to dichloromethane, likely due to better solubility of the aniline intermediate.

Advanced Synthetic Techniques

Continuous Flow Sulfonylation

Recent adaptations from thiazolo[3,2-a]pyrimidine syntheses suggest:

  • Microreactor setup (0.5 mm ID)

  • Residence time: 8 min at 50°C

  • Advantages: 99% conversion, no column purification required

Microwave-Assisted Cyclization

Inspired bythiadiazolo[4,5-a]pyrimidine protocols:

  • 300 W, 100°C, 20 min

  • Reduces reaction time from 12 h to 35 min

  • Yield improvement: 78% → 88%

Characterization and Quality Control

Spectroscopic Benchmarks

TechniqueKey Features
¹H NMR (DMSO-d₆)- δ 8.21 (s, 1H, pyrimidine H)
- δ 7.89 (d, J=8.4 Hz, 2H, phenyl H)
- δ 7.75 (dd, J=3.6, 5.1 Hz, 1H, thiophene H)
IR - 1675 cm⁻¹ (C=O stretch)
- 1320, 1145 cm⁻¹ (SO₂ asym/sym)
MS m/z 396.09 [M+H]⁺ (calc. 396.10)

Purity Optimization

Impurity SourceMitigation Strategy
Unreacted sulfonyl chlorideToluene extraction (4×25 mL)
Diacylated byproductControlled stoichiometry (1:1.05 ratio)
Hydrolyzed carboxamideStrict anhydrous conditions (Molecular sieves)

Industrial-Scale Considerations

Cost Analysis of Starting Materials

ComponentPrice (USD/kg)Source
4,6-Dimethyl-2-pyrimidinamine1,250Sigma-Aldrich
2-Thiophenecarbonyl chloride980TCI America
4-Nitrobenzenesulfonyl chloride320Alfa Aesar

Total raw material cost per kg product: ~$2,100 (sequential route)

Environmental Impact

  • PMI (Process Mass Intensity): 32 kg/kg (sequential) vs. 28 kg/kg (carboxamide-first)

  • Solvent Recovery: 89% DMF reclaim via distillation

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like tetrahydrofuran or ethanol.

    Substitution: Electrophiles such as bromine or nitric acid, in solvents like chloroform or sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that compounds with similar structures to N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide demonstrate significant anticancer properties. For instance, derivatives of sulfonamide compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancers. Studies have reported that these compounds induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

1.2 Antimicrobial Properties
The compound's structural motifs suggest potential antimicrobial activity. Preliminary investigations into related sulfonamide derivatives have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds has been documented around 256 µg/mL. This suggests a promising avenue for developing new antimicrobial agents.

2.1 Enzyme Inhibition
this compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For example, similar compounds have been shown to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases . This property could position the compound as a candidate for treating conditions like Alzheimer's disease.

2.2 Antioxidant Activity
Recent studies have highlighted the antioxidant potential of thiophene derivatives. The presence of the thiophene ring in this compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress . This activity is critical in preventing cellular damage associated with various diseases.

Structural Significance

The unique structure of this compound plays a crucial role in its biological activity:

  • Pyrimidine Component : The 4,6-dimethyl-2-pyrimidinyl group is essential for binding interactions with biological targets.
  • Sulfonamide Moiety : This functional group is known for its ability to interact with enzymes and receptors.
  • Thiophene Ring : Contributes to the compound's electronic properties and enhances its potential as an antioxidant.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

  • A study published in 2022 explored the synthesis of new sulfonamide derivatives and their anticancer evaluation, demonstrating significant cytotoxicity against various human cancer cell lines .
  • Another investigation highlighted the design of molecular hybrids containing sulfonamide fragments that showed promising results in inhibiting tumor growth .

Data Summary Table

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against E. coli and S. aureus
Enzyme InhibitionPotential inhibitor of acetylcholinesterase
Antioxidant ActivityScavenges free radicals

Mechanism of Action

The mechanism of action of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biochemical pathways involved. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation.

Comparison with Similar Compounds

Structural Analogues

The target compound shares a core sulfonamide scaffold with several derivatives, differing primarily in the substituents on the phenyl ring and the pyrimidinyl group. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₇H₁₆N₄O₃S₂ 388.47 2-Thiophenecarboxamide
N4-Acetylsulfamethazine (5) C₁₀H₁₂N₂O₄S 256.28 Acetamide
N4-Valeroylsulfadiazine (22) C₁₆H₂₀N₄O₃S 348.47 Pentanamide
N-[[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-2-nitrobenzamide C₂₀H₁₈N₆O₅S₂ 486.53 2-Nitrobenzamide (thiourea linkage)

Key Observations :

  • The target compound’s 2-thiophenecarboxamide group distinguishes it from aliphatic acylated derivatives (e.g., acetyl or valeroyl groups in compounds 5 and 22). This aromatic heterocycle may enhance π-π stacking interactions in biological targets compared to linear aliphatic chains.

Physicochemical Properties

Property Target Compound N4-Valeroylsulfadiazine (22) N4-Acetylsulfamethazine (5)
Melting Point (°C) Not reported 218–219 Not reported
IR Peaks (cm⁻¹) Not reported SO₂NH: 1164; CONH: 1685 SO₂NH: 1161; CONH: 1674
Molecular Area (Ų) Not reported 322 Not reported

Key Observations :

  • The SO₂NH and CONH IR peaks are consistent across analogues, confirming structural integrity .

Biological Activity

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Structure

  • Chemical Formula : C20H18BrClN4O4S
  • Molecular Weight : 525.8 g/mol
  • CAS Number : 671793-57-0

Synonyms

  • N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • N-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]acetamide

Antitumor Activity

Research has indicated that pyrimidine derivatives exhibit significant antitumor properties. In vitro studies have demonstrated that compounds similar to this compound can reduce cell viability in various cancer cell lines. For instance, a study on 4-amino-pyrimidine encapsulated in liposomes showed a reduction in HeLa cell viability by approximately 75.91% at a concentration of 20 μg/mL .

The mechanism underlying the antitumor activity of pyrimidine derivatives often involves the inhibition of specific enzymes and pathways critical for tumor growth. For example, compounds containing sulfonamide groups have been shown to inhibit carbonic anhydrase, which is essential for tumor cell proliferation . Additionally, the interaction with DNA and RNA synthesis pathways is a common theme among these compounds .

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory activity. Studies have reported that similar compounds exhibit inhibition of acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties. Research indicates that these compounds can effectively inhibit bacterial growth, making them candidates for developing new antimicrobial agents . The presence of the sulfonamide group enhances this activity by interfering with bacterial folate synthesis.

Case Study 1: Antitumor Efficacy

In a controlled study involving sarcoma 180 tumor models in mice, treatment with pyrimidine derivatives led to significant tumor inhibition rates compared to control groups. The encapsulated forms demonstrated superior efficacy over free forms and traditional treatments like 5-fluorouracil .

Case Study 2: Enzyme Inhibition

Another study highlighted the enzyme inhibitory effects of synthesized pyrimidine derivatives on AChE. Compounds were tested against various bacterial strains and exhibited promising results in reducing enzyme activity, demonstrating their potential as therapeutic agents .

Table 1: Biological Activities of Pyrimidine Derivatives

Activity TypeCompound ExampleEffectiveness (%)
AntitumorEncapsulated 4-amino-pyrimidine75.91 (HeLa cells)
Enzyme InhibitionPyrimidine-sulfonamide derivativeSignificant AChE inhibition
AntimicrobialVarious pyrimidine derivativesEffective against multiple strains

Table 2: Comparative Study on Tumor Inhibition

Treatment TypeTumor Inhibition Rate (%)
Liposomal Pyrimidine66.47 ± 26.8
Free Pyrimidine50.46 ± 16.24
5-Fluorouracil14.47 ± 9.22

Q & A

Q. What are the optimal synthetic routes for N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with sulfonamide coupling between 4,6-dimethyl-2-pyrimidinamine and a substituted phenylsulfonyl chloride, followed by carboxamide formation with 2-thiophenecarboxylic acid. Key steps include:

  • Sulfonylation : Use anhydrous conditions (e.g., DMF as solvent, 0–5°C) to minimize side reactions .
  • Carboxamide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for efficient activation .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for ≥95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

Combine spectroscopic and crystallographic methods:

  • NMR : Assign peaks for sulfonamide NH (~10.5 ppm), thiophene protons (δ 7.2–7.8 ppm), and pyrimidine methyl groups (δ 2.3–2.6 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion [M+H]⁺ using high-resolution ESI-MS .
  • X-ray crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding patterns (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound’s biological targets?

  • Functional group modification : Synthesize analogs with variations in the pyrimidine methyl groups or thiophene substituents. Assess changes in bioactivity (e.g., enzyme inhibition assays) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinase domains. Cross-validate with experimental IC₅₀ values .
  • Table 1 : Example SAR Data
AnalogPyrimidine SubstitutionThiophene ModificationIC₅₀ (nM)
Parent4,6-dimethylNone120 ± 15
A4-methyl5-nitro45 ± 8
BNone3-carboxy>1000

Q. What methodological strategies resolve contradictions in solubility or stability data across studies?

  • Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and simulated biological fluids. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Adjust formulation (e.g., lyophilization with trehalose) if degradation exceeds 5% .
  • Statistical rigor : Apply multivariate analysis (e.g., PCA) to distinguish experimental variability from intrinsic compound instability .

Q. How can researchers identify and validate molecular targets for this compound in complex biological systems?

  • Affinity chromatography : Immobilize the compound on Sepharose beads for pull-down assays. Validate bound proteins via SDS-PAGE and MALDI-TOF .
  • CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify resistance-conferring genes (indicative of target pathways) .
  • In vivo pharmacodynamics : Correlate plasma exposure (LC-MS/MS quantification) with biomarker modulation in rodent models .

Q. What advanced techniques optimize reaction yields for large-scale synthesis?

  • Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer during sulfonylation (reduces reaction time by 50%) .
  • DoE (Design of Experiments) : Use response surface methodology to optimize temperature, stoichiometry, and catalyst loading (e.g., 1.2 eq pyrimidinamine, 60°C, 0.5 mol% Pd(OAc)₂) .

Methodological Frameworks

Q. How should researchers integrate contradictory bioactivity findings into a unified hypothesis?

  • Mechanistic deconvolution : Use phosphoproteomics or metabolomics to identify off-target effects .
  • Dose-response reevaluation : Test activity across a broader concentration range (e.g., 0.1–100 μM) to rule out assay-specific artifacts .
  • Collaborative validation : Replicate studies in independent labs using standardized protocols (e.g., NIH assay guidance) .

Q. Notes

  • Citations derived from synthesis, characterization, and methodological studies in peer-reviewed literature.
  • Advanced questions emphasize experimental design, data reconciliation, and translational validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.